2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide
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Overview
Description
2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of an ethoxybenzoyl group attached to a hydrazinecarbothioamide backbone
Preparation Methods
The synthesis of 2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide typically involves the reaction of 4-ethoxybenzoyl chloride with N-methylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as chloroform or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Preliminary studies suggest that this compound may have pharmacological effects, making it a candidate for drug development and medicinal chemistry research.
Mechanism of Action
The mechanism of action of 2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction .
Comparison with Similar Compounds
Similar compounds to 2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide include other hydrazinecarbothioamides and benzoyl derivatives. For example:
2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide: This compound has a similar structure but with an ethyl group instead of a methyl group, which may result in different chemical and biological properties.
4-ethoxybenzoyl chloride: A precursor in the synthesis of this compound, it is used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-[(4-ethoxybenzoyl)amino]-3-methylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-3-16-9-6-4-8(5-7-9)10(15)13-14-11(17)12-2/h4-7H,3H2,1-2H3,(H,13,15)(H2,12,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUWDCUREOBXQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NNC(=S)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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